

An In-depth Technical Guide to 4-bromo-N,2-dimethylaniline

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Compound of Interest

Compound Name: 4-bromo-N,2-dimethylaniline

Cat. No.: B1289101

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Disclaimer: Direct experimental data for **4-bromo-N,2-dimethylaniline** is not readily available in the public domain. This guide has been constructed based on established principles of organic chemistry and extrapolated data from structurally related compounds. The information provided herein, particularly regarding experimental protocols and quantitative data, should be considered predictive and requires experimental validation.

Introduction

4-bromo-N,2-dimethylaniline is a substituted aromatic amine. Its structure comprises a benzene ring substituted with a bromine atom at the para-position (4), a methyl group at the ortho-position (2), and an N-methyl group on the amino moiety. As a substituted aniline, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, where aniline derivatives are foundational building blocks.^{[1][2]} The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the secondary amine and the substituted aromatic ring offer sites for further functionalization.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of **4-bromo-N,2-dimethylaniline** have not been extensively documented. However, we can predict its properties based on its constituent parts and comparison with analogous structures like 4-bromo-2-methylaniline and N-methylaniline.

Predicted Physicochemical Data

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₁₀ BrN	-
Molecular Weight	200.08 g/mol	-
Appearance	Predicted to be a solid at room temperature.	Based on the melting point of 4-bromo-2-methylaniline (57-59 °C).[3]
Melting Point	Estimated to be in the range of 40-60 °C	N-methylation may slightly lower the melting point compared to the primary amine.
Boiling Point	Estimated to be > 240 °C	The boiling point of 4-bromo-2-methylaniline is 240 °C.[3] N-methylation is expected to slightly increase the boiling point.
Solubility	Predicted to be soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) and insoluble in water.	Typical for substituted anilines.
pKa	Estimated to be around 4-5	The pKa of N-methylaniline is approximately 4.85. The electron-withdrawing bromine and electron-donating methyl group on the ring will influence the basicity of the nitrogen.

Predicted Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet or doublet depending on coupling with the N-H proton, around 2.8-3.0 ppm), the aromatic methyl group (a singlet around 2.1-2.3 ppm), the N-H proton (a broad singlet), and the aromatic protons on the substituted ring (in the range of 6.5-7.5 ppm).

- ^{13}C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons, as well as six aromatic carbon signals, with the carbon attached to the bromine atom being significantly downfield.
- IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching vibration for a secondary amine in the range of $3300\text{--}3500\text{ cm}^{-1}$. Other significant peaks would include C-H stretches for the aromatic and methyl groups, C=C stretching for the aromatic ring, and a C-N stretching vibration.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Synthesis and Reactivity

Proposed Synthesis: N-methylation of 4-bromo-2-methylaniline

A plausible and common method for the synthesis of **4-bromo-N,2-dimethylaniline** is the N-methylation of the readily available precursor, 4-bromo-2-methylaniline.^[4]

This protocol is a general method for the N-methylation of anilines.

Materials:

- 4-bromo-2-methylaniline
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1 equivalent) in methanol.
- To this solution, add formaldehyde (1.2 equivalents) and stir at room temperature for 1 hour to form the corresponding imine or aминаl intermediate.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-bromo-N,2-dimethylaniline**.

Reactivity

The chemical reactivity of **4-bromo-N,2-dimethylaniline** is dictated by its functional groups: the secondary N-methylamino group, the activated aromatic ring, and the bromine substituent.

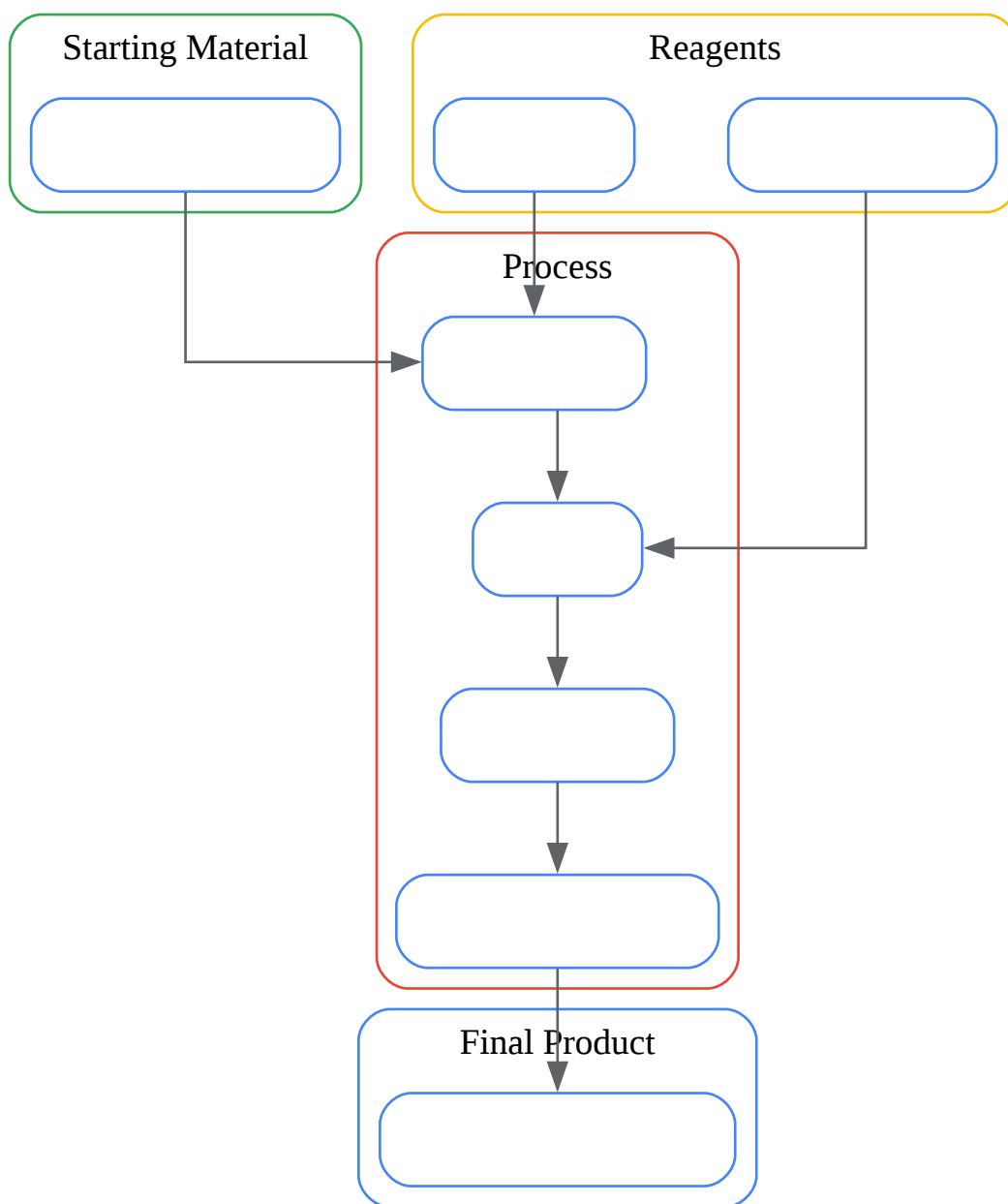
- **N-Methylamino Group:** As a secondary amine, it can undergo further N-alkylation to form a tertiary amine. It can also be acylated, sulfonylated, and participate in other reactions typical of secondary anilines.
- **Aromatic Ring:** The N-methylamino and the 2-methyl groups are both electron-donating and ortho-, para-directing groups.[5] This makes the aromatic ring highly activated towards electrophilic aromatic substitution. The positions ortho and para to the strongly activating N-methylamino group are the most likely sites for further substitution.
- **Bromine Atom:** The carbon-bromine bond provides a site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Potential Applications in Drug Development and Research

Substituted anilines are a cornerstone in medicinal chemistry, forming the core of many therapeutic agents.[1][2] Given its structure, **4-bromo-N,2-dimethylaniline** could serve as a valuable intermediate in the following areas:

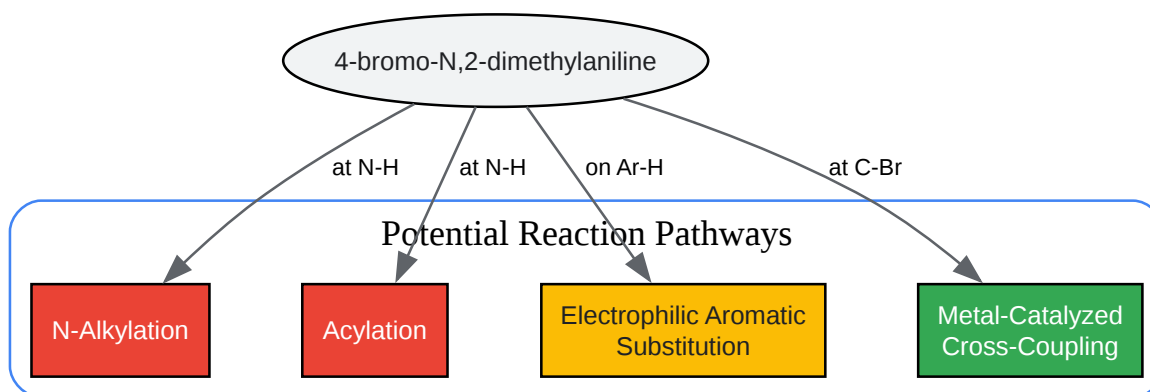
- **Kinase Inhibitors:** Many kinase inhibitors used in oncology feature anilino-pyrimidine or anilino-quinazoline scaffolds.[6] The substituted aniline moiety can be crucial for binding to the hinge region of the kinase domain.
- **Agrochemicals:** Substituted anilines are common in herbicides, fungicides, and insecticides. The specific substitution pattern of **4-bromo-N,2-dimethylaniline** could be explored for novel agrochemical discovery.
- **Materials Science:** Aniline derivatives can be polymerized to form conductive polymers.[7] N-alkylation can influence the solubility and processing properties of these materials.

Visualizations



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Caption: Proposed synthesis workflow for **4-bromo-N,2-dimethylaniline**.



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Caption: Logical relationships of potential reactivity for **4-bromo-N,2-dimethylaniline**.

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References

- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. 4-ブromo-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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